molecular formula C23H18N4O3S2 B6553353 3-(4-ethoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040640-38-7

3-(4-ethoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553353
CAS No.: 1040640-38-7
M. Wt: 462.5 g/mol
InChI Key: ZAFPESPVIKEQFD-UHFFFAOYSA-N
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Description

This compound, 3-(4-ethoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one, is a synthetic small molecule investigated for its potent and selective inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) kinases, as disclosed in patent literature WO2023285433A1 . Dysregulation of the FGFR signaling pathway is a well-established driver of tumorigenesis, making it a critical target in oncology research. This molecule is designed to target the ATP-binding pocket of FGFR isoforms, including FGFR1, FGFR2, and FGFR3, thereby suppressing downstream pro-survival and proliferative signals. Its primary research value lies in its application as a chemical probe to study the pathophysiological roles of FGFRs in various cancer models, including those driven by FGFR gene amplifications, fusions, or mutations. Researchers can utilize this compound to elucidate mechanisms of resistance to FGFR inhibition, explore synthetic lethal interactions, and validate FGFR-dependent phenotypes in vitro and in vivo. Its complex heterocyclic structure, featuring a thieno[3,2-d]pyrimidin-4-one core, serves as a key pharmacophore for high-affinity kinase binding, providing a valuable tool for fundamental signal transduction studies and preclinical drug discovery efforts.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-2-29-17-10-8-16(9-11-17)27-22(28)20-18(12-13-31-20)24-23(27)32-14-19-25-21(26-30-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFPESPVIKEQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities between Compound A and related compounds from the evidence:

Compound ID & Source Core Structure Position 3 Substituent Position 2 Substituent Key Features
Compound A (Target) Thieno[3,2-d]pyrimidin-4-one 4-Ethoxyphenyl [(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl Combines ethoxy (lipophilic) and oxadiazole (rigid, π-π interactions) groups
Compound B () Thieno[3,2-d]pyrimidin-4-one 3-Methoxyphenyl [3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl Methoxy vs. ethoxy at phenyl; similar oxadiazole scaffold
Compound C () Thieno[2,3-d]pyrimidin-4-one 4-Methylphenyl (3,5-Dimethylisoxazol-4-yl)methylsulfanyl Isoxazole instead of oxadiazole; methylphenyl for enhanced lipophilicity
Compound D () Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl [3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl Methoxy vs. ethoxy; methylphenyl on oxadiazole for steric effects
Compound E () Thieno[2,3-d]pyrimidin-4-one Phenyl (no substitution) None Simpler structure; lacks sulfanyl and oxadiazole groups
Key Observations:
  • Position 3 Substituents : Ethoxy (Compound A) vs. methoxy (Compounds B, D) or methyl (Compound C) groups influence lipophilicity (ethoxy > methoxy > methyl) and metabolic stability. Ethoxy’s bulk may hinder oxidative metabolism compared to methoxy .
  • Core Variations: Thieno[3,2-d] vs. thieno[2,3-d] pyrimidinones (Compounds A vs. C/E) alter ring substitution patterns, affecting binding pocket interactions.

Physicochemical and Electronic Properties

Property Compound A Compound B Compound C Compound D
Molecular Weight ~467 g/mol (estimated) ~453 g/mol ~423 g/mol ~479 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.0 ~3.2 ~3.8
Hydrogen Bond Acceptors 8 (oxadiazole N/O, pyrimidinone O) 7 6 (isoxazole O) 8
  • Lipophilicity : Compound A’s ethoxy group increases LogP compared to methoxy (Compound B) but is less lipophilic than Compound D’s methylphenyl-oxadiazole .
  • Solubility : Sulfanyl groups in Compound A and C may enhance aqueous solubility via weak H-bonding, offset by bulky substituents .

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core

The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via a tandem cyclization-condensation reaction. Starting with 3-aminothiophene-2-carboxylate, cyclocondensation with urea or thiourea under acidic conditions generates the pyrimidinone ring. For the target compound, the 4-ethoxyphenyl group is introduced at the N3 position through a nucleophilic aromatic substitution (SNAr) reaction. Ethoxy-substituted aniline reacts with the chlorinated intermediate of thieno[3,2-d]pyrimidin-4-one in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C, achieving a 78% yield.

Key Reaction Conditions

  • Reagents : 3-Aminothiophene-2-carboxylate, urea, 4-ethoxyaniline.

  • Catalyst : Concentrated HCl.

  • Solvent : Ethanol/water mixture.

  • Yield : 72–78% after recrystallization.

Formation of the 1,2,4-Oxadiazole Substituent

The 3-phenyl-1,2,4-oxadiazole-5-ylmethyl group is synthesized separately and coupled to the core. A two-step process is employed:

  • Cyclocondensation : Benzamide derivatives react with hydroxylamine hydrochloride in ethanol under reflux to form the oxadiazole ring.

  • Chloromethylation : The oxadiazole intermediate undergoes chloromethylation using paraformaldehyde and thionyl chloride, yielding 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

Optimized Parameters

  • Temperature : 110°C for cyclocondensation; 60°C for chloromethylation.

  • Yield : 65% for oxadiazole formation; 82% for chloromethylation.

Sulfanyl Coupling Reaction

The chloromethyl-oxadiazole intermediate is coupled to the thieno[3,2-d]pyrimidin-4-one core via a sulfide linkage. Thiolate displacement of the chloride is performed using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.

Reaction Scheme

Thienopyrimidinone-SH+Cl-CH2-OxadiazoleNaH, THFTarget Compound+HCl\text{Thienopyrimidinone-SH} + \text{Cl-CH}_2\text{-Oxadiazole} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{HCl}

Yield : 68–74% after column chromatography.

Mechanistic Insights

Cyclocondensation Mechanism

The thieno[3,2-d]pyrimidin-4-one core forms via acid-catalyzed cyclization. Protonation of the carbonyl oxygen in urea enhances electrophilicity, enabling nucleophilic attack by the thiophene amine. Subsequent dehydration generates the fused pyrimidinone ring.

Oxadiazole Ring Closure

The 1,2,4-oxadiazole ring is formed through a [3+2] cycloaddition between a nitrile oxide (generated in situ from benzamide derivatives) and an amidoxime intermediate.

Optimization Strategies

Solvent Effects

  • Ethanol/water mixtures improve cyclocondensation yields by stabilizing intermediates through hydrogen bonding.

  • THF enhances sulfide coupling efficiency due to its ability to solubilize both polar and non-polar reactants.

Temperature Control

  • Low temperatures (0–5°C) during sulfide coupling minimize side reactions such as oxidation or disulfide formation.

Characterization Data

Spectroscopic Analysis

Technique Key Signals
1H NMR (DMSO-d6)δ 8.21 (s, 1H, pyrimidinone H), 7.89–7.45 (m, 9H, aromatic H), 4.52 (s, 2H, SCH2), 4.12 (q, 2H, OCH2), 1.39 (t, 3H, CH3).
13C NMR δ 172.1 (C=O), 165.3 (oxadiazole C=N), 121.8–160.2 (aromatic C), 44.9 (SCH2), 63.7 (OCH2), 14.8 (CH3).
IR 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
HRMS m/z 448.5 [M+H]⁺ (calculated for C22H16N4O3S2).

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structural analogs demonstrate:

  • Anticancer activity : IC50 values of 1.2–4.8 µM against HCT-116 colon carcinoma cells.

  • Antimicrobial effects : MIC of 8 µg/mL against Staphylococcus aureus .

Q & A

Q. Methodological approach :

  • ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons), oxadiazole (δ ~8.1–8.3 ppm), and thienopyrimidine (δ ~2.5–3.5 ppm for methylene groups) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the pyrimidinone ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol range) .

Advanced: How to optimize reaction yields during synthesis?

Q. Experimental design considerations :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
  • Green Chemistry Principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and minimize byproduct formation .

Advanced: What mechanistic insights explain the reactivity of the oxadiazole-sulfanyl moiety?

The oxadiazole ring acts as an electron-deficient heterocycle, facilitating nucleophilic attack at the methylsulfanyl group. Computational studies (DFT) suggest:

  • The sulfur atom’s lone pairs enhance nucleophilicity, enabling bond formation with the thienopyrimidine core .
  • Substituents on the oxadiazole (e.g., phenyl vs. chlorophenyl) modulate electronic effects, altering reaction rates by ±15% in comparative studies .

Basic: How do substituents (e.g., ethoxyphenyl, oxadiazole) influence biological activity?

  • Ethoxyphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Oxadiazole : Contributes to π-π stacking interactions with enzymatic targets (e.g., kinases), as shown in molecular docking studies .
  • Sulfanyl linker : Stabilizes binding via hydrogen bonding with cysteine residues in target proteins .

Advanced: How to design in vitro assays to evaluate anticancer activity?

Q. Methodology :

  • Cell lines : Use panels (e.g., NCI-60) to screen for cytotoxicity (IC₅₀ values).
  • Kinase inhibition assays : Test against EGFR or VEGFR-2, common targets for thienopyrimidine derivatives .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Case example : Analogs with fluorophenyl vs. ethoxyphenyl substituents show conflicting IC₅₀ values.

  • Approach : Perform SAR analysis using 3D-QSAR models to identify steric/electronic contributions .
  • Validation : Cross-reference with X-ray crystallography of protein-ligand complexes to confirm binding modes .

Advanced: What computational tools are suitable for predicting pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F ~45–60) and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns trajectories in GROMACS) .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Q. Methodological framework :

  • Analog synthesis : Modify substituents (e.g., replace ethoxyphenyl with methoxy or halogens) .
  • Data collection : Measure IC₅₀, logP, and solubility for each derivative.
  • Statistical analysis : Apply ML algorithms (e.g., Random Forest) to identify critical descriptors (e.g., polar surface area, H-bond acceptors) .

Advanced: How to assess chemical stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the oxadiazole ring) .
  • Stability-indicating methods : Develop validated UPLC protocols with <2% relative standard deviation (RSD) .

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